Binapacryl

説明

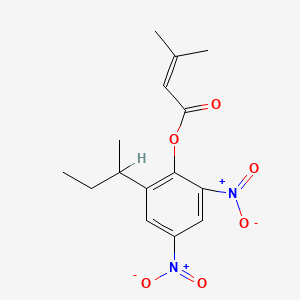

Structure

3D Structure

特性

IUPAC Name |

(2-butan-2-yl-4,6-dinitrophenyl) 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6/c1-5-10(4)12-7-11(16(19)20)8-13(17(21)22)15(12)23-14(18)6-9(2)3/h6-8,10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDUSMYWDRPZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6 | |

| Record name | BINAPACRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040269 | |

| Record name | Binapacryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Insoluble in water; [ICSC] Pale yellow powder; Insoluble in water; [MSDSonline], COLOURLESS CRYSTALLINE POWDER. | |

| Record name | Binapacryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BINAPACRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water but soluble in organic solvents as follows: acetone 78%; ethanol 11%; isophorone 57%; kerosene 10%; xylene 70%, Sol in: 400 mg/l hexane; greater than 500 g/l dichloromethane, ethyl acetate, toluene; 21 g/l methanol, Sol in 75% methylene chloride, Solubility in water: none | |

| Record name | BINAPACRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BINAPACRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2307 @ 20 °C/4 °C, Relative density (water = 1): 1.2 | |

| Record name | BINAPACRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BINAPACRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000032 [mmHg], 13 mPa at 60 °C, Vapor pressure, Pa at 60 °C: 0.013 | |

| Record name | Binapacryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BINAPACRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BINAPACRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS CRYSTALLINE POWDER, Pale yellow to brownish crystals | |

CAS No. |

485-31-4 | |

| Record name | Binapacryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binapacryl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binapacryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Binapacryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BINAPACRYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X685BB13A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAPACRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BINAPACRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

66-67 °C | |

| Record name | BINAPACRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1518 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BINAPACRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0835 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Toxicological Profile of Binapacryl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Binapacryl. It is intended to serve as a foundational resource for professionals in research, science, and drug development who may encounter this compound in toxicological studies or environmental analysis. This compound, a dinitrophenol derivative, was formerly used as a fungicide and miticide.[1] Due to its toxicity, its use has been widely discontinued. This document consolidates key technical data and methodologies relevant to the study of this compound.

Chemical Structure and Identification

This compound is chemically designated as (2-butan-2-yl-4,6-dinitrophenyl) 3-methylbut-2-enoate.[2] It is an ester formed from the condensation of 3,3-dimethylacrylic acid and dinoseb.[2][3] The presence of a chiral center in the sec-butyl group means that this compound exists as a racemic mixture of two enantiomers: (R)-binapacryl and (S)-binapacryl.

Key chemical identifiers for this compound are provided below:

-

IUPAC Name: (2-butan-2-yl-4,6-dinitrophenyl) 3-methylbut-2-enoate[2]

-

Molecular Weight: 322.31 g/mol [2]

-

InChI Key: ZRDUSMYWDRPZRM-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for understanding its environmental fate, transport, and potential for bioaccumulation.

| Property | Value | Reference |

| Melting Point | 66-67 °C | [1] |

| Boiling Point | 436.7±45.0 °C at 760 mmHg | [3] |

| Water Solubility | Insoluble | [1][2] |

| Vapor Pressure | 1 x 10⁻⁴ Torr at 60 °C | [5] |

| Octanol-Water Partition Coefficient (log Kow) | 4.75 (estimated) | [4][5] |

| Density | 1.2307 g/cm³ at 20 °C | [1] |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for this compound, like other dinitrophenols, is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the synthesis of ATP, the primary energy currency of the cell, without inhibiting the electron transport chain itself.

The following diagram illustrates this mechanism.

Caption: Uncoupling of oxidative phosphorylation by this compound.

In a normally functioning mitochondrion, the electron transport chain pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This gradient drives the synthesis of ATP by ATP synthase as protons flow back into the matrix. This compound, a lipophilic weak acid, acts as a protonophore, transporting protons across the inner mitochondrial membrane, thus dissipating the proton gradient. This uncouples electron transport from ATP synthesis, and the energy is instead released as heat.

Experimental Protocols

The following is a representative protocol for the determination of this compound residues in fruit samples by gas chromatography, based on established methodologies.

Objective: To quantify the concentration of this compound residues in fruit samples.

Principle: this compound is extracted from the sample matrix using an organic solvent mixture. The extract is then cleaned up using column chromatography to remove interfering co-extractives. The final determination and quantification are performed by gas chromatography with an electron capture detector (GC-ECD), which is highly sensitive to the electrophilic nitro groups in the this compound molecule.

Materials and Reagents:

-

High-purity reference standard of this compound

-

Hexane, pesticide residue grade

-

Diethyl ether, pesticide residue grade

-

Dimethylformamide (DMF), pesticide residue grade

-

Sodium sulfate, anhydrous, analytical grade

-

Silica gel for column chromatography (e.g., 70-230 mesh)

-

Glass wool

-

Chromatography columns

-

Rotary evaporator

-

Gas chromatograph equipped with an electron capture detector (GC-ECD)

-

Appropriate GC column (e.g., a non-polar or semi-polar capillary column)

-

Nitrogen gas, high purity

-

Homogenizer/blender

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Homogenize a representative sample of the fruit.

-

Weigh 25 g of the homogenized sample into a blender jar.

-

-

Extraction:

-

Add 100 mL of a hexane:diethyl ether:dimethylformamide (proportions may vary, e.g., 8:1:1 v/v/v) solvent mixture to the blender jar.

-

Blend at high speed for 2-3 minutes.

-

Centrifuge the mixture to separate the solid and liquid phases.

-

Decant the supernatant (the solvent extract) and filter it through anhydrous sodium sulfate to remove any residual water.

-

-

Cleanup:

-

Prepare a silica gel chromatography column. A slurry of silica gel in hexane is typically used to pack the column.

-

Concentrate the filtered extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

-

Load the concentrated extract onto the prepared silica gel column.

-

Elute the column with a suitable solvent or solvent gradient to separate this compound from interfering compounds. The specific elution solvent system should be optimized based on the fruit matrix.

-

Collect the fraction containing this compound.

-

-

Analysis:

-

Concentrate the collected fraction to a final volume of 1-5 mL.

-

Inject an aliquot (e.g., 1-2 µL) of the final extract into the GC-ECD.

-

The operating conditions for the GC-ECD (e.g., injector temperature, oven temperature program, detector temperature, gas flow rates) should be optimized for the specific instrument and column used to achieve good chromatographic separation and sensitivity for this compound.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in a suitable solvent.

-

Inject the calibration standards into the GC-ECD to generate a calibration curve (peak area vs. concentration).

-

Quantify the amount of this compound in the sample extract by comparing its peak area to the calibration curve.

-

Calculate the concentration of this compound in the original fruit sample, taking into account the initial sample weight and the final extract volume.

-

Confirmatory Analysis:

To confirm the identity of this compound in positive samples, a confirmatory chemical test can be performed. This may involve a derivatization reaction followed by re-analysis by GC-ECD or analysis by gas chromatography-mass spectrometry (GC-MS) to obtain mass spectral data that can be compared to a reference spectrum of this compound.

Conclusion

This technical guide provides essential information on the chemical structure, physicochemical properties, and toxicological mechanism of this compound. The data and protocols presented are intended to support further research and analysis of this compound. Given its toxicity, which is primarily attributed to its ability to uncouple oxidative phosphorylation, and its persistence in the environment, a thorough understanding of this compound's characteristics is crucial for toxicological and environmental assessments. The methodologies outlined here provide a starting point for the reliable detection and quantification of this compound.

References

- 1. Fungicide residues. Part III. The determination of residues of this compound in selected fruits by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. pic.int [pic.int]

- 3. Mechanism of action of uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 717. This compound (Pesticide residues in food: 1985 evaluations Part II Toxicology) [inchem.org]

- 5. 146. This compound (FAO/PL:1969/M/17/1) [inchem.org]

Binapacryl (CAS No. 485-31-4): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binapacryl, with the CAS number 485-31-4, is a dinitrophenol ester that was formerly used as a fungicide and miticide. Chemically, it is the 3-methyl-2-butenoate ester of dinoseb. Although this compound itself has moderate toxicity, its primary toxicological significance lies in its rapid metabolism to dinoseb, a compound known for its high toxicity.[1] Due to significant concerns regarding its effects on human health and the environment, the use of this compound as a pesticide has been banned or severely restricted in many countries, and it is subject to the Rotterdam Convention on Prior Informed Consent.[1][2] This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, toxicological profile, and mechanism of action, with a focus on presenting quantitative data and experimental methodologies.

Physicochemical Properties

This compound is a crystalline solid that is pale yellow to brownish in color.[2] It is sparingly soluble in water but shows good solubility in several organic solvents.[2] The compound is susceptible to hydrolysis, especially under acidic or alkaline conditions, and can be slowly decomposed by ultraviolet radiation.[2]

| Property | Value | Reference(s) |

| IUPAC Name | 2-(butan-2-yl)-4,6-dinitrophenyl 3-methylbut-2-enoate | [3] |

| CAS Number | 485-31-4 | [3] |

| Molecular Formula | C₁₅H₁₈N₂O₆ | [3] |

| Molecular Weight | 322.31 g/mol | [3] |

| Melting Point | 66-67 °C | [1] |

| Vapor Pressure | 1 x 10⁻⁴ Torr at 60°C | [4] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, kerosene, heavy aromatic naphtha, isophorone, xylene, and acetone. | [4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.75 | [2] |

Toxicological Profile

The toxicity of this compound is largely attributed to its in vivo hydrolysis to dinoseb.[1] It is classified as moderately hazardous by the World Health Organization.[1]

Acute Toxicity

| Species | Route | LD₅₀/LC₅₀ | Reference(s) |

| Rat (oral) | Oral | 150-225 mg/kg bw | [4] |

| Rabbit (dermal) | Dermal | >810 mg/kg bw | [4] |

| Fish | - | 0.04 - 0.06 mg/L (96h) | [2] |

| Aquatic Invertebrates (Asellus brevicaudus) | - | 29 µg/L (96h) | [2] |

Chronic Toxicity and Other Effects

Long-term exposure studies have revealed various adverse effects. In a two-year study, rats fed diets containing 500 ppm of this compound showed no ill effects.[2] Similarly, dogs administered 50 mg/kg in their diet for two years also showed no adverse effects.[2] However, this compound has been classified as a Category 2 reproductive toxin by the European Commission, indicating it may cause developmental damage.[2] It has also shown mutagenic effects in some animal testing.[2]

| Effect | Species | Key Findings | Reference(s) |

| Reproductive Toxicity | Rat | No effects on reproduction were observed in a three-generation study with dietary concentrations up to 50 ppm. | [5] |

| Mutagenicity | Salmonella typhimurium TA100 | Positive without metabolic activation. | [2] |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for this compound, and its active metabolite dinoseb, is the uncoupling of oxidative phosphorylation in mitochondria.[6][2] As a dinitrophenolic compound, it acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.

This compound, after hydrolysis to dinoseb, acts as a lipophilic proton carrier. It picks up protons in the acidic intermembrane space and transports them across the inner mitochondrial membrane into the more alkaline matrix, bypassing the ATP synthase complex. This dissipates the proton motive force, uncoupling electron transport from ATP synthesis. The energy that would have been used to produce ATP is instead released as heat, leading to hyperthermia. The cell attempts to compensate by increasing the rate of electron transport and oxygen consumption, which can lead to cellular damage and, in severe cases, death.

Experimental Protocols

Detailed experimental protocols for the key studies cited are often proprietary or not fully available in the public domain. However, based on the available information and standard toxicological testing guidelines (e.g., from the Organisation for Economic Co-operation and Development - OECD), the methodologies can be summarized as follows.

In Vivo Metabolism Study in Rats

-

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound.

-

Methodology Summary (based on Kunzler et al., 1980 as cited in FAO/WHO, 1985):

-

Test Substance: ¹⁴C-labeled this compound (either phenyl-U-¹⁴C or acrylic acid-¹⁴C) is synthesized.

-

Animals: Male and female rats of a specified strain (e.g., Wistar) are used.

-

Administration: A single oral dose of 2.7 mg/kg body weight of the radiolabeled this compound is administered by gavage.[5]

-

Sample Collection: Portal blood is collected at specified time points (e.g., 2, 4, and 6 hours) post-administration.[5] Urine and feces are collected over a period of several days.

-

Analysis:

-

Radioactivity in blood, urine, and feces is quantified using liquid scintillation counting.

-

Metabolites in the blood and excreta are extracted using appropriate solvents (e.g., diethyl ether).

-

Identification and quantification of this compound and its metabolites (e.g., dinoseb) are performed using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

-

-

Acute Oral Toxicity Study in Rats (Following OECD Guideline 401)

-

Objective: To determine the acute oral toxicity (LD₅₀) of this compound.

-

Methodology Summary:

-

Animals: Young adult rats of a single strain, fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

-

Fish Acute Toxicity Test (Following OECD Guideline 203)

-

Objective: To determine the acute toxicity of this compound to fish (LC₅₀).

-

Methodology Summary:

-

Test Species: A standard fish species (e.g., rainbow trout, zebrafish) is used.

-

Exposure: Fish are exposed to a range of concentrations of this compound in water for 96 hours.

-

Observation: Mortality and any abnormal effects are recorded at 24, 48, 72, and 96 hours.

-

Water Quality: Water quality parameters (e.g., temperature, pH, dissolved oxygen) are monitored throughout the test.

-

Data Analysis: The LC₅₀ (the concentration lethal to 50% of the fish) is calculated for each observation time.

-

Residue Analysis in Fruit by Gas Chromatography

-

Objective: To determine the concentration of this compound residues in fruit samples.

-

Methodology Summary (based on Baker and Hoodless, 1973):

-

Extraction: A homogenized fruit sample is extracted with a mixture of hexane, diethyl ether, and dimethylformamide.

-

Cleanup: The extract is cleaned up using column chromatography on silica gel to remove interfering co-extractives.

-

Analysis: The cleaned-up extract is analyzed by gas-liquid chromatography with an electron-capture detector (GC-ECD).

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample to that of a known standard.

-

Confirmation: A confirmatory chemical test can also be performed.

-

Environmental Fate

This compound is not expected to be highly persistent in the environment. It can undergo hydrolysis, particularly in basic soils and water.[2] It is also subject to photolysis by UV light.[2] With a high Log Kₒw, this compound has the potential to bioconcentrate in aquatic organisms.[2]

| Parameter | Value/Description | Reference(s) |

| Hydrolysis | Slow hydrolysis in basic soils and water. | [2] |

| Photolysis | Slowly decomposes under UV light. | [2] |

| Bioconcentration Factor (BCF) | Estimated at 2400, indicating significant potential for bioconcentration in fish and aquatic organisms. | [2] |

| Soil Persistence | May be persistent in some soil systems. | [3] |

Regulatory Status

Due to its toxicological profile, the use of this compound has been widely discontinued. It is listed in Annex III of the Rotterdam Convention, meaning that international trade is subject to the Prior Informed Consent (PIC) procedure.[1] Numerous countries and the European Union have banned its use as a pesticide.[2]

Conclusion

References

An In-depth Technical Guide to the Mode of Action of Dinitrophenol Pesticides, Including Binapacryl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of action of dinitrophenol pesticides, with a specific focus on Binapacryl. Dinitrophenols represent a class of synthetic organic compounds historically used as pesticides, herbicides, and even as weight-loss drugs.[1][2][3] Their potent biological activity stems from their ability to disrupt the fundamental process of cellular energy production.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action for dinitrophenol pesticides is the uncoupling of oxidative phosphorylation .[3][4][5] In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton motive force (PMF). This electrochemical gradient drives the synthesis of ATP by ATP synthase as protons flow back into the matrix.[1]

Dinitrophenols act as protonophores , or proton shuttles, disrupting this tightly coupled process.[1][6] These lipophilic molecules can readily diffuse across the inner mitochondrial membrane in both their protonated and deprotonated states. They pick up protons in the acidic intermembrane space and release them into the more alkaline matrix, effectively creating a "short circuit" for proton flow that bypasses ATP synthase.[1][7] This dissipation of the proton gradient uncouples electron transport from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat, leading to hyperthermia, a hallmark of dinitrophenol poisoning.[1]

This compound and its Active Metabolite, Dinoseb

This compound itself is an ester of dinoseb (2-sec-butyl-4,6-dinitrophenol) and has low intrinsic toxicity.[8] However, it is readily metabolized in organisms to release dinoseb, which is the primary active and highly toxic compound responsible for the uncoupling effects.[8] Therefore, the mode of action of this compound is attributable to the action of dinoseb.

Quantitative Data Summary

| Compound | Parameter | Species | Value | Reference(s) |

| Dinoseb | Oral LD50 | Rat | 25 - 58 mg/kg | [1] |

| Dinoseb | Oral LD50 | Guinea Pig | 25 mg/kg | [1] |

| Dinoseb | Dermal LD50 | Rabbit | 80 - 200 mg/kg | [1] |

| 2,4-Dinitrophenol (DNP) | Uncoupling Concentration | Isolated Rat Liver Mitochondria | 50 µM (significant decrease in membrane potential) | [4] |

| 2,4-Dinitrophenol (DNP) | Acute HC5 | Freshwater Aquatic Species | 0.91 mg/L | [3] |

| 2,4-Dinitrophenol (DNP) | Chronic HC5 | Freshwater Aquatic Species | 0.22 mg/L | [3] |

*HC5 (Hazardous Concentration for 5% of species): The concentration at which 5% of species are estimated to be affected.

Experimental Protocols

The assessment of mitochondrial uncoupling by dinitrophenol pesticides involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Measurement of Mitochondrial Respiration and Uncoupling in Isolated Mitochondria

This protocol is adapted from established methods for high-resolution respirometry and can be used to determine the effect of dinoseb on mitochondrial oxygen consumption.

Objective: To measure the effect of dinoseb on different respiratory states of isolated mitochondria.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Respiration medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

-

Substrates for Complex I (e.g., pyruvate, malate, glutamate)

-

Substrate for Complex II (e.g., succinate)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

Dinoseb (dissolved in a suitable solvent, e.g., DMSO)

-

FCCP (a potent uncoupler, used as a positive control)

Procedure:

-

Calibration and Preparation: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add respiration medium to the chambers and allow the temperature to equilibrate (e.g., 37°C).

-

Mitochondrial Addition: Add a known amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL) to each chamber and allow the signal to stabilize (State 1 respiration).

-

State 2 Respiration: Add substrates for Complex I (e.g., 5 mM pyruvate, 2 mM malate, 10 mM glutamate) to initiate electron flow. This represents State 2 respiration (substrate-dependent, but ADP-limited).

-

State 3 Respiration: Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate ATP synthesis and measure the maximal coupled respiration rate (State 3).

-

State 4o Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease to a new steady-state, known as State 4o (or resting state), which is limited by the proton leak across the inner mitochondrial membrane.

-

Dinoseb Titration: Perform a stepwise titration of dinoseb, adding increasing concentrations (e.g., in the micromolar range) and allowing the respiration rate to stabilize after each addition. An increase in State 4o respiration is indicative of uncoupling.

-

Inhibition of ATP Synthase: Add oligomycin (e.g., 1-2.5 µg/mL) to inhibit ATP synthase. The resulting respiration rate is due to the proton leak. The effect of dinoseb on this state can be further assessed.

-

Maximal Uncoupled Respiration: Finally, add a titrating concentration of FCCP to determine the maximal capacity of the electron transport chain (maximal uncoupled respiration).

Data Analysis:

-

Plot the oxygen consumption rate (OCR) against the concentration of dinoseb.

-

Compare the stimulation of State 4o respiration by dinoseb to that of the positive control (FCCP).

-

Calculate the Respiratory Control Ratio (RCR = State 3 / State 4o) and observe its decrease with increasing dinoseb concentrations.

Measurement of Mitochondrial Membrane Potential

Objective: To determine the effect of dinoseb on the mitochondrial membrane potential (ΔΨm).

Materials:

-

Isolated mitochondria or intact cells

-

Fluorescent potentiometric dye (e.g., JC-1, TMRM, or TMRE)

-

Fluorescence plate reader, flow cytometer, or fluorescence microscope

-

Dinoseb

-

FCCP (positive control)

Procedure:

-

Cell/Mitochondria Preparation: Prepare isolated mitochondria or cultured cells according to standard protocols.

-

Dye Loading: Incubate the mitochondria or cells with the fluorescent dye for a specified time to allow for its accumulation in the mitochondria, driven by the membrane potential.

-

Treatment: Expose the dye-loaded mitochondria or cells to various concentrations of dinoseb.

-

Fluorescence Measurement: Measure the fluorescence using the appropriate instrument. For JC-1, a decrease in the red/green fluorescence ratio indicates depolarization. For TMRM/TMRE, a decrease in fluorescence intensity indicates depolarization.

-

Controls: Include a vehicle control and a positive control (FCCP) to induce complete depolarization.

ATP Synthesis/Hydrolysis Assay

Objective: To measure the effect of dinoseb on ATP synthesis or the reverse reaction, ATP hydrolysis, by ATP synthase.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

ATP synthase activity assay kit (commercially available kits often use a coupled enzyme reaction to measure ATP or ADP) or reagents for a luciferin/luciferase-based ATP assay.

-

Substrates for oxidative phosphorylation (as in the respiration assay)

-

ADP

-

Dinoseb

-

Oligomycin (inhibitor control)

Procedure for ATP Synthesis:

-

Reaction Setup: In a microplate, combine isolated mitochondria, respiration substrates, and ADP in a suitable buffer.

-

Treatment: Add various concentrations of dinoseb to the wells.

-

Incubation: Incubate the plate at 37°C for a defined period to allow for ATP synthesis.

-

ATP Measurement: Stop the reaction and measure the amount of ATP produced using a luciferase-based assay, which generates a luminescent signal proportional to the ATP concentration.

-

Controls: Include a no-substrate control, a vehicle control, and an oligomycin control to confirm that the measured ATP synthesis is from oxidative phosphorylation.

Procedure for ATP Hydrolysis (ATPase activity):

-

Reaction Setup: Use submitochondrial particles (which have the F1 part of ATP synthase facing the medium) or solubilized F1F0-ATPase.

-

Treatment: Add various concentrations of dinoseb in the presence of ATP.

-

Incubation: Incubate at 37°C.

-

Measurement of ATP Hydrolysis: Measure the decrease in ATP or the increase in ADP or inorganic phosphate (Pi) over time using a suitable assay.

-

Controls: Include a no-enzyme control and an oligomycin control. An increase in ATPase activity upon addition of an uncoupler is expected as the enzyme tries to pump protons to re-establish the gradient.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the mode of action of dinitrophenol pesticides.

Caption: Uncoupling of oxidative phosphorylation by dinitrophenols.

Caption: The protonophore mechanism of dinitrophenol.

Caption: Experimental workflow for assessing mitochondrial uncoupling.

Conclusion

Dinitrophenol pesticides, including this compound through its active metabolite dinoseb, exert their toxicity by acting as potent uncouplers of oxidative phosphorylation. By functioning as protonophores, they dissipate the mitochondrial proton gradient, leading to a decrease in ATP synthesis and a concomitant increase in heat production. This disruption of cellular energy metabolism underlies the severe toxic effects observed in exposed organisms. The experimental protocols and visualizations provided in this guide offer a framework for researchers to investigate and understand the detailed molecular and cellular impacts of these compounds. Further research to determine specific inhibitory constants (IC50) for these pesticides on key mitochondrial enzymes would provide a more complete quantitative picture of their mode of action.

References

- 1. droracle.ai [droracle.ai]

- 2. Interactions of herbicides 2,4-D and dinoseb with liver mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pic.int [pic.int]

- 4. mdpi.com [mdpi.com]

- 5. Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clinical effects of chemical exposures on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Use of Binapacryl as a Fungicide and Miticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binapacryl, a dinitrophenol ester, was historically used as a non-systemic contact fungicide and miticide, primarily to control powdery mildew and spider mites on fruit crops. Its mode of action involves the uncoupling of oxidative phosphorylation, a critical process in cellular energy production. This is achieved through the action of its primary metabolite, dinoseb, which acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane and inhibiting ATP synthesis. Despite its efficacy, the use of this compound was discontinued and subsequently banned in numerous countries due to its high acute toxicity to mammals, fish, and aquatic invertebrates, as well as concerns regarding reproductive and developmental effects. This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, historical applications, toxicology, and environmental fate of this compound.

Chemical and Physical Properties

This compound, with the chemical name 2-sec-butyl-4,6-dinitrophenyl 3-methyl-2-butenoate, is a crystalline solid that can range in color from pale yellow to brownish.[1] It is characterized by its low solubility in water but is more soluble in organic solvents such as ethanol and acetone.[1] The compound is susceptible to hydrolysis, particularly in the presence of strong acids or dilute alkalis, and undergoes slow decomposition upon exposure to ultraviolet (UV) radiation.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 485-31-4 | [1] |

| Molecular Formula | C₁₅H₁₈N₂O₆ | [1] |

| Molecular Weight | 322.31 g/mol | [1] |

| Appearance | Pale yellow to brownish crystals | [1] |

| Melting Point | 66-67 °C | [1] |

| Water Solubility | Low | [1] |

| Log P (octanol/water) | 4.75 (estimated) | [1] |

| Vapor Pressure | 1 x 10⁻⁴ mm Hg at 60 °C | [1] |

Mode of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action of this compound is the disruption of cellular energy metabolism through the uncoupling of oxidative phosphorylation.[1] this compound itself is a pro-pesticide and is metabolized to dinoseb, which is the primary active toxicant.[1] Dinoseb is a classic protonophoric uncoupler.

As a lipophilic weak acid, dinoseb can diffuse across the inner mitochondrial membrane in its protonated form. In the higher pH environment of the mitochondrial matrix, it deprotonates. The resulting anion, being lipophilic, can then diffuse back across the membrane into the intermembrane space, driven by the membrane potential. In the acidic intermembrane space, it picks up a proton and repeats the cycle. This process effectively shuttles protons back into the matrix, bypassing the ATP synthase complex. The energy stored in the proton gradient is consequently dissipated as heat rather than being used for the synthesis of ATP.[1]

References

Toxicological Profile and Health Effects of Binapacryl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Binapacryl is an obsolete dinitrophenol acaricide and fungicide. Its toxicity is primarily attributed to its rapid hydrolysis to dinoseb, a potent uncoupler of oxidative phosphorylation. This guide provides a comprehensive overview of the toxicological profile of this compound, detailing its mechanism of action, toxicokinetics, and adverse health effects observed in animal studies and human exposures. The information is presented with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways. While many of the original studies on this compound were conducted several decades ago and may not fully align with current regulatory testing standards, this guide synthesizes the available historical data and contextualizes it with modern toxicological principles and OECD guidelines.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-sec-butyl-4,6-dinitrophenyl 3-methyl-2-butenoate |

| CAS Number | 485-31-4[1] |

| Molecular Formula | C15H18N2O6[1] |

| Molecular Weight | 322.31 g/mol [1] |

| Appearance | Colorless to yellowish crystalline solid |

| Solubility | Insoluble in water; soluble in most organic solvents |

| Vapor Pressure | 1 x 10-4 mmHg at 60°C |

Mechanism of Action

The primary mechanism of toxicity of this compound is not due to the parent compound itself, but rather its principal metabolite, dinoseb (2-sec-butyl-4,6-dinitrophenol).[2] Dinoseb is a well-known uncoupler of oxidative phosphorylation.

Uncoupling of Oxidative Phosphorylation

Dinoseb disrupts the process of ATP synthesis in the mitochondria. It achieves this by shuttling protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the functioning of ATP synthase. This leads to a cascade of cellular events:

-

Increased Oxygen Consumption: The electron transport chain works at an accelerated rate in an attempt to re-establish the proton gradient, leading to a significant increase in oxygen consumption.

-

Hyperthermia: The energy that would normally be used for ATP synthesis is released as heat, causing a rise in body temperature.

-

ATP Depletion: The inability to produce sufficient ATP leads to cellular energy depletion, affecting numerous vital cellular processes.

Caption: Uncoupling of oxidative phosphorylation by dinoseb.

Potential Secondary Mechanisms

Some research on dinoseb suggests potential secondary mechanisms of toxicity that may contribute to its overall adverse effects, although these are less well-characterized than its uncoupling activity. These may include the activation of caspases, which are key enzymes in the apoptotic pathway (programmed cell death), and an increase in alpha-synuclein levels, a protein implicated in neurodegenerative diseases. Further research is needed to fully elucidate the role of these pathways in dinoseb- and, by extension, this compound-induced toxicity.

Toxicokinetics

Absorption

This compound is readily absorbed following oral and dermal exposure. Studies in rats have shown that after oral administration, this compound is rapidly hydrolyzed to dinoseb in the gastrointestinal tract before absorption.

Distribution

Once absorbed, dinoseb is distributed throughout the body. Animal studies have detected dinoseb in various tissues, including the liver, kidneys, and brain.

Metabolism

The primary metabolic pathway for this compound is hydrolysis to dinoseb and 3-methyl-2-butenoic acid. This conversion is rapid and is considered a metabolic activation step, as dinoseb is significantly more toxic than the parent compound. Further metabolism of dinoseb can occur through the reduction of one of the nitro groups to an amino group and through oxidation of the sec-butyl side chain.

Caption: Metabolic pathway of this compound.

Excretion

Metabolites of this compound are primarily excreted in the urine.

Health Effects

The health effects of this compound are largely attributable to the systemic toxicity of its metabolite, dinoseb.

Acute Toxicity

Acute exposure to this compound can lead to a rapid onset of symptoms related to the uncoupling of oxidative phosphorylation.

Symptoms of Acute Poisoning:

-

Fever and excessive sweating

-

Headache, dizziness, and malaise

-

Nausea, vomiting, and abdominal pain

-

Tachycardia (rapid heart rate) and tachypnea (rapid breathing)

-

In severe cases, convulsions, coma, and death can occur.

Quantitative Data on Acute Toxicity:

| Species | Route | LD50 (mg/kg bw) |

| Rat (male) | Oral | 421 |

| Mouse (male) | Oral | 1,600 |

| Rabbit | Dermal | 750-810 |

| Guinea Pig | Dermal | 100-200 |

Experimental Protocols for Acute Toxicity Studies (General Overview based on OECD Guidelines):

-

OECD 401 (Acute Oral Toxicity - historical): This guideline has been deleted and replaced. It involved administering the test substance in graduated doses to several groups of animals (usually rats), with one dose per group. Observations for signs of toxicity and mortality were made over a 14-day period.

-

OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure): This method uses a stepwise procedure with a few animals of a single sex per step. Dosing is started at a level expected to produce some signs of toxicity without causing mortality. Depending on the outcome, the dose for the next step is adjusted up or down. This method avoids using lethality as an endpoint.[3][4][5][6][7][8]

-

OECD 402 (Acute Dermal Toxicity): The test substance is applied to a shaved area of the skin (usually of rats or rabbits) for 24 hours. Animals are then observed for 14 days for signs of toxicity and mortality.[2][9][10][11][12]

Subchronic and Chronic Toxicity

Repeated exposure to lower doses of this compound can lead to a range of adverse health effects.

Key Findings from Animal Studies:

-

Dogs (2-year study): In a 2-year study, Beagle dogs were administered this compound orally in capsules. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 0.25 mg/kg bw/day. At higher doses, effects such as weight loss and, at very high doses, paralysis of the hind limbs were observed.

-

Rats (90-day and 2-year studies): Long-term feeding studies in rats have shown effects on body weight gain and, at higher concentrations, pathological changes in the liver and kidneys.

Experimental Protocols for Subchronic and Chronic Toxicity Studies (General Overview based on OECD Guidelines):

-

OECD 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents): The test substance is administered daily to groups of rodents (usually rats) for 90 days. A control group and at least three dose levels are used. Endpoints evaluated include clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross necropsy, and histopathology of major organs.[13][14][15][16][17]

-

OECD 452 (Chronic Toxicity Studies): These studies are similar in design to the 90-day studies but extend for a longer duration, typically 12 months in rodents. They are designed to identify cumulative toxicity and long-term target organ effects.[1][18][19][20]

Reproductive and Developmental Toxicity

This compound has been shown to have adverse effects on reproduction and development in animal studies.

Key Findings from Animal Studies:

-

Rats (3-generation study): A three-generation reproduction study in rats fed diets containing this compound showed no adverse effects on mating, fertility, or parturition at the doses tested. However, the validity of this older study has been questioned.

-

Rabbits (Teratogenicity study): In a developmental toxicity study, pregnant rabbits were administered this compound by gavage during gestation. No teratogenic effects were observed at doses that were not maternally toxic. The NOAEL for embryotoxicity/teratogenicity was 5.0 mg/kg bw/day.

Experimental Protocols for Reproductive and Developmental Toxicity Studies (General Overview based on OECD Guidelines):

-

OECD 414 (Prenatal Developmental Toxicity Study): Pregnant animals (usually rats or rabbits) are dosed with the test substance during the period of organogenesis. Dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.[21][22][23][24][25]

-

OECD 415 (One-Generation Reproduction Toxicity Study): Male and female animals are exposed to the test substance before mating, during mating, and for females, throughout gestation and lactation. The offspring are also observed for any adverse effects.[26][27][28][29]

-

OECD 416 (Two-Generation Reproduction Toxicity Study): This study is an extension of the one-generation study, where the offspring of the first generation (F1) are selected to become the parents of the second generation (F2). This allows for the assessment of reproductive effects over multiple generations.[30][31][32][33]

Caption: General toxicological testing workflow for a pesticide.

Genotoxicity and Carcinogenicity

Genotoxicity: this compound has been tested in a number of in vitro mutagenicity assays. In the Ames test, using various strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537), this compound did not show a mutagenic effect, with or without metabolic activation.

Experimental Protocol for the Ames Test (General Overview based on OECD 471): The bacterial reverse mutation assay (Ames test) evaluates the ability of a chemical to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli.[34][35][36][37][38] The tester strains have a mutation that renders them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The assay determines if the test substance can cause a mutation that restores the ability of the bacteria to synthesize the amino acid, allowing them to grow on a minimal medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

Carcinogenicity: There is insufficient data to definitively assess the carcinogenic potential of this compound.

Human Health Effects

Data on the health effects of this compound in humans are limited and primarily come from case reports of acute poisonings. The symptoms observed are consistent with those seen in animal studies and are characteristic of dinitrophenol poisoning. Due to its ban in many countries, occupational exposure is now rare.

Conclusion

This compound is a toxic compound primarily due to its rapid conversion to dinoseb, a potent uncoupler of oxidative phosphorylation. This mechanism leads to a range of acute and chronic health effects, including hyperthermia, cellular energy depletion, and target organ toxicity. While this compound itself does not appear to be genotoxic, the overall toxicity profile of its active metabolite warrants its classification as a hazardous substance. The data presented in this guide, compiled from historical studies and contextualized with modern toxicological testing guidelines, provide a comprehensive overview for researchers and professionals in the field of drug development and chemical safety assessment. It is important to note the limitations of the older studies and to interpret their findings within the framework of current scientific knowledge and regulatory standards.

References

- 1. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 10. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. ask-force.org [ask-force.org]

- 14. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 18. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. OECD 414 supplementary prenatal developmental toxicity study of sodium molybdate dihydrate in the rat and benchmark dose evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. researchgate.net [researchgate.net]

- 29. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]

- 30. catalog.labcorp.com [catalog.labcorp.com]

- 31. oecd.org [oecd.org]

- 32. oecd.org [oecd.org]

- 33. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 34. nib.si [nib.si]

- 35. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 36. biosafe.fi [biosafe.fi]

- 37. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 38. The bacterial reverse mutation test | RE-Place [re-place.be]

Understanding Binapacryl metabolism and its conversion to dinoseb

An In-Depth Technical Guide to the Metabolism of Binapacryl and its Conversion to Dinoseb

Introduction

This compound is an obsolete contact fungicide and acaricide, chemically defined as a dinitrophenol ester.[1][2] While this compound itself has low toxicity, its metabolic fate is of significant toxicological concern. The compound is readily metabolized in various biological systems, including mammals, plants, and soil, to its primary metabolite, dinoseb (2-sec-butyl-4,6-dinitrophenol).[3][4] Dinoseb is a highly toxic compound known to act by uncoupling oxidative phosphorylation, which disrupts the formation of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][5] This conversion from the ester prodrug to the toxic free phenol is the critical activation step responsible for the adverse health effects associated with this compound exposure, which include reproductive toxicity and potential mutagenicity.[1] This guide provides a detailed examination of the metabolic pathway, quantitative data from key studies, and the experimental protocols used to elucidate the biotransformation of this compound to dinoseb.

Metabolic Pathway

The primary metabolic transformation of this compound is its hydrolysis into dinoseb and 3-methyl-2-butenoic acid. This reaction can occur abiotically in the environment, particularly under basic conditions or through UV light decomposition, and is also efficiently catalyzed by enzymes in biological systems.[1][3] Studies in dogs have proposed a further metabolic pathway for the resulting dinoseb, which involves oxidation to an alcohol and subsequently to a carboxylic acid derivative.[3]

Caption: Metabolic pathway of this compound via hydrolysis to dinoseb and subsequent oxidation.

Quantitative Data

Quantitative analysis from various studies highlights the efficiency of this compound's conversion to dinoseb and its persistence in different matrices.

Metabolite Distribution in Mammals

Studies in rats using radiolabelled this compound demonstrated rapid absorption and metabolism. Following oral administration, the parent compound, this compound, was not detectable in the portal blood.[6] Instead, its hydrolytic product, dinoseb, was identified as the sole radioactive compound extracted from the blood, indicating that hydrolysis occurs rapidly either before or during absorption through the gut wall.[6]

| Analyte | Measurement Time (Hours Post-Administration) | % of Total Radioactivity in Portal Blood |

| Free Dinoseb (diethyl ether extract) | 2, 4, and 6 | ~15% |

| Dinoseb (released after HCl hydrolysis) | 2, 4, and 6 | ~20% |

| Non-extractable Polar Metabolites | 2, 4, and 6 | ~65% |

| Data sourced from Kunzler et al., 1980, as cited in the 1985 JMPR evaluation.[6] |

Residue Levels in Plants

Supervised field trials have quantified the residues of this compound and its metabolite dinoseb on various fruits following application. The data shows a logarithmic decline of this compound over time, while free dinoseb is generally found at or near the limit of detection.[3]

| Crop | Application Rate (a.i.) | Pre-Harvest Interval (Days) | This compound Residue (ppm) | Free Dinoseb Residue (ppm) |

| Nectarine | 1.8 kg/ha | 0 | 0.61 | <0.02 |

| 7 | 0.24 | <0.02 | ||

| 15 | 0.09 | <0.02 | ||

| 29 | 0.04 | <0.02 | ||

| Nectarine | 2.2 kg/ha | 0 | 0.71 | <0.02 |

| 7 | 0.52 - 0.54 | Not Reported | ||

| 15 | 0.24 - 0.27 | Not Reported | ||

| 28 | 0.11 - 0.12 | Not Reported | ||

| Apple | 0.1% | 0 | 1.1 - 1.2 | <0.02 |

| 7 | 0.5 - 0.6 | <0.02 | ||

| 14 | 0.16 - 0.21 | <0.02 | ||

| 28 | 0.03 - 0.04 | <0.02 | ||

| Data sourced from the 1969 FAO/WHO evaluation.[3] |

Experimental Protocols

The metabolism of this compound has been investigated using a combination of in vivo, in vitro, and plant-based studies. These protocols are essential for determining the nature and magnitude of residues for regulatory risk assessment.[7]

In Vivo Animal Metabolism Studies

These studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a substance in a living organism.

-

Test System: Typically conducted in laboratory animals such as rats, dogs, or goats.[3][6][7]

-

Test Substance Administration: A radiolabelled form of the active ingredient (e.g., ¹⁴C-binapacryl) is administered to the animals, often orally via gavage or in the diet, at a dose relevant to potential human exposure.[6]

-

Sample Collection: At predetermined intervals (e.g., 2, 4, 6 hours), biological samples including blood (specifically portal blood to assess initial absorption and metabolism), urine, and feces are collected.[6] At the end of the study, edible tissues and organs are also collected.[7]

-

Extraction and Analysis: Samples are processed to extract the parent compound and its metabolites. Techniques involve solvent extraction (e.g., with diethyl ether), followed by more aggressive methods like acid hydrolysis to release conjugated metabolites.[6]

-

Quantification and Identification: The total radioactivity in samples is measured to determine the extent of absorption and excretion. Analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are used to separate, identify, and quantify the parent compound and its metabolites.[3][5]

Caption: Generalized workflow for an in vivo animal metabolism study.

In Vitro Metabolism Studies

In vitro systems using liver-derived cells or subcellular fractions help to elucidate metabolic pathways and identify the enzymes involved, addressing limitations of in vivo testing.[8][9]

-

Test System: Common models include pooled human liver microsomes (pHLM), S9 fractions, or cultured hepatocytes from various species (human, rat, dog).[8][10]

-

Incubation: The test substance (this compound) is incubated with the in vitro system in a buffered solution containing necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).

-

Sample Processing: The reaction is stopped at various time points, and the mixture is processed, typically by protein precipitation followed by centrifugation.

-

Analysis: The supernatant is analyzed using high-sensitivity instrumental methods like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify and quantify the disappearance of the parent compound and the formation of metabolites.[9][11]

Plant Metabolism and Residue Analysis

These studies determine the fate of pesticides in crops and are crucial for setting maximum residue limits (MRLs).

-

Application: The pesticide, often a radiolabelled formulation, is applied to plants under conditions that simulate real-world agricultural use.[12]

-

Sampling: Crop samples are collected at various intervals after the final application, corresponding to typical pre-harvest intervals.[3]

-

Sample Preparation: The sample (e.g., 10g of fruit) is homogenized. A solvent system, such as ethyl acetate or a mixture of hexane, diethyl ether, and dimethylformamide, is used for extraction.[13][14] Sodium sulfate is often added to remove water.[14]

-

Cleanup (Optional): For complex matrices, a cleanup step may be required to remove interfering co-extractives. This can involve techniques like column chromatography on silica gel.[13]

-

Instrumental Analysis: The final extract is analyzed to quantify the parent compound and relevant metabolites. Gas Chromatography with an Electron-Capture Detector (GC-ECD) is a classic and sensitive method for this compound.[13] Modern multi-residue methods utilize Gas or Liquid Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS or LC-MS/MS) for high selectivity and accuracy.[14]

Caption: Typical experimental workflow for the analysis of this compound residues in fruit.

References

- 1. pic.int [pic.int]

- 2. This compound (Ref: FMC 9044) [sitem.herts.ac.uk]

- 3. 146. This compound (FAO/PL:1969/M/17/1) [inchem.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Dinoseb - Wikipedia [en.wikipedia.org]

- 6. 717. This compound (Pesticide residues in food: 1985 evaluations Part II Toxicology) [inchem.org]

- 7. criver.com [criver.com]

- 8. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism, distribution and expression of residues – Nature of the residue in plants | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. Fungicide residues. Part III. The determination of residues of this compound in selected fruits by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. eurl-pesticides.eu [eurl-pesticides.eu]

Environmental Fate and Persistence of Binapacryl in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Binapacryl, an obsolete dinitrophenol acaricide and fungicide, presents a notable case study in environmental persistence. Though no longer in widespread use due to toxicological concerns, understanding its fate in soil and water is crucial for assessing the long-term impact of legacy pesticides and for the development of modern, more environmentally benign alternatives. This technical guide provides a comprehensive overview of the environmental degradation and persistence of this compound, with a focus on its transformation in soil and aquatic environments. The primary degradation pathway is the hydrolysis of the ester linkage to form dinoseb, a more toxic and persistent compound. Abiotic factors such as soil pH and UV light, as well as biotic microbial activity, play significant roles in its transformation. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key degradation and analytical workflows.

Chemical and Physical Properties of this compound

This compound (2-sec-butyl-4,6-dinitrophenyl 3-methyl-2-butenoate) is characterized by its low aqueous solubility and a high octanol-water partition coefficient (Log K_ow), suggesting a tendency to adsorb to organic matter in soil and bioconcentrate in aquatic organisms.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₈N₂O₆ | [3] |

| Molar Mass | 322.31 g/mol | [3] |

| Water Solubility | Low | [4] |

| Log K_ow | 4.75 (estimated) | [1] |

| Vapor Pressure | 1 x 10⁻⁴ Torr at 60 °C | [1] |

Environmental Fate and Persistence

The persistence of a pesticide is a critical factor in its environmental risk assessment and is often expressed as its half-life (t½), the time required for 50% of the initial concentration to dissipate.[5] this compound is considered to be persistent in soil.[4]

Degradation in Soil

The primary routes of this compound degradation in soil are microbial degradation and abiotic hydrolysis.[6]

Abiotic Degradation: this compound can undergo slow hydrolysis, particularly in basic soils, cleaving the ester bond to yield dinoseb and 3-methyl-2-butenoic acid.[1][2]

Biotic Degradation: Evidence suggests that microbial action is a significant contributor to the degradation of this compound in soil.[6] Specific microbial pathways and the microorganisms involved have not been extensively detailed in recent literature, reflecting the compound's obsolete status.

Quantitative Data on Soil Persistence:

| Matrix | Condition | Half-life (t½) | Reference |

| Soil | Typical | 100 days | [7] |

Persistence in Water

In aquatic environments, this compound's fate is primarily governed by hydrolysis and photolysis.

Hydrolysis: Similar to its fate in soil, this compound is expected to undergo slow hydrolysis in water, especially under basic conditions, to form dinoseb.[1][2]

Photolysis: this compound is known to slowly decompose under the influence of UV light, suggesting that photolysis can be a relevant degradation pathway in sunlit surface waters.[1][2] The estimated half-life for the gas-phase reaction with photochemically produced hydroxyl radicals is 4.63 hours, though this is more relevant to atmospheric fate.[1][2]

Note: Specific, quantitative half-life data for this compound in aqueous systems under various environmental conditions are not well-documented in accessible literature.

Degradation Pathways

The principal degradation pathway for this compound is the hydrolysis of its ester linkage, resulting in the formation of dinoseb and 3-methyl-2-butenoic acid. Dinoseb itself is a persistent and toxic herbicide.[1][3][8]

References

- 1. pic.int [pic.int]

- 2. Frontiers | Photolysis for the Removal and Transformation of Pesticide Residues During Food Processing: A State-of-the-Art Minireview [frontiersin.org]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. EXTOXNET PIP - DINOSEB [extoxnet.orst.edu]

- 7. This compound (Ref: FMC 9044) [sitem.herts.ac.uk]

- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

A Comprehensive Technical Guide to the Solubility of Binapacryl

This technical guide provides an in-depth overview of the solubility of Binapacryl in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document collates quantitative solubility data, outlines detailed experimental methodologies for solubility determination, and presents a visual workflow of the experimental process.

Introduction to this compound

This compound is a fungicide and miticide, chemically identified as 2-sec-butyl-4,6-dinitrophenyl 3-methylcrotonate.[1][2] It functions as a non-systemic contact fungicide and acaricide, primarily used to control mildew and mites on certain fruits and vegetables.[3] While this compound itself has low toxicity, it is readily metabolized to form dinoseb, a highly toxic compound.[2] Understanding its solubility is crucial for formulation development, environmental fate assessment, and toxicological studies. This compound appears as a colorless to pale yellow or brownish crystalline powder with a faint aromatic odor.[4][5]

Solubility of this compound

This compound exhibits low solubility in water and varying degrees of solubility in organic solvents.[3] The quantitative solubility data from various sources are summarized in the table below for easy comparison.

| Solvent | Solubility | Temperature | pH | Source |

| Water | Low / Insoluble / None | 20°C | 7 | [2][3][4][5][6] |

| Acetone | 78% (w/v) / >50% | 20°C | Not Specified | [1][4][7] |

| Ethanol | 11% (w/v) | 20°C | Not Specified | [1][4][7] |

| Xylene | 70% (w/v) / >50% | 20°C | Not Specified | [1][4] |

| Heavy Aromatic Naphtha | >50% | Not Specified | Not Specified | [1][7] |

| Isophorone | 57% (w/v) / >50% | Not Specified | Not Specified | [1][4] |

| Kerosene | 10% (w/v) | Not Specified | Not Specified | [1][4] |

| Dichloromethane | >500 g/L | Not Specified | Not Specified | [4] |

| Ethyl Acetate | >500 g/L | Not Specified | Not Specified | [4] |

| Toluene | >500 g/L | Not Specified | Not Specified | [4] |

| Hexane | 400 mg/L | Not Specified | Not Specified | [4] |

| Methanol | 21 g/L | Not Specified | Not Specified | [4] |

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on established methodologies for active pharmaceutical ingredients.[8][9] This protocol can be adapted for both aqueous and organic solvents.

3.1. Objective

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

3.2. Materials and Equipment

-

This compound (analytical standard)

-

Solvent(s) of interest (e.g., purified water, acetone, ethanol)

-

Glass vials with screw caps

-

Analytical balance

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrument.

-

pH meter (for aqueous solutions)

3.3. Procedure

3.3.1. Preparation of Standard Solutions

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

3.3.2. Solubility Experiment (Shake-Flask Method)

-